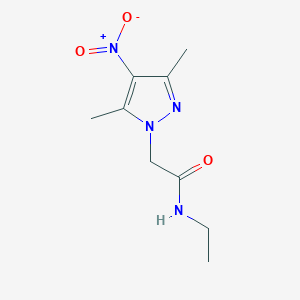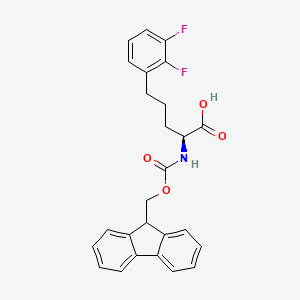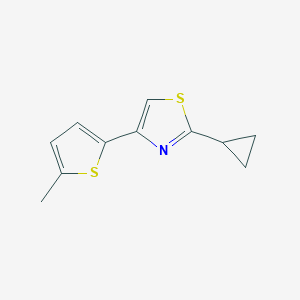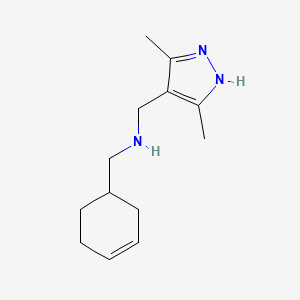
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at position 4 and two methyl groups at positions 3 and 5 on the pyrazole ring, along with an ethylacetamide group attached to the nitrogen atom at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration and subsequent acylation. One common method includes:
Cyclocondensation: Reacting hydrazine with 3,5-dimethyl-2,4-dione under acidic conditions to form 3,5-dimethyl-1H-pyrazole.
Nitration: Nitrating the 3,5-dimethyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at position 4.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Acylation: The ethylacetamide group can undergo further acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Reduction: 2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N-ethylacetamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Acylation: Compounds with additional acyl groups attached to the ethylacetamide moiety.
Applications De Recherche Scientifique
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the ethylacetamide group.
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzoic acid: Contains a benzoic acid moiety instead of the ethylacetamide group.
3,5-dimethyl-1H-pyrazole: Lacks both the nitro and ethylacetamide groups.
Uniqueness
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to the presence of both the nitro and ethylacetamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H14N4O3 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-10-8(14)5-12-7(3)9(13(15)16)6(2)11-12/h4-5H2,1-3H3,(H,10,14) |
Clé InChI |
OTKRYMSQYVFSGC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)


![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)


![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)

![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
